4-Amino-2-benzylphenol

Medicinal Chemistry Glioblastoma Protein Disulfide Isomerase Inhibition

4-Amino-2-benzylphenol (CAS 106131-28-6) is a substituted phenolic aromatic amine with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol. It belongs to the o-benzyl-p-aminophenol class, featuring an amino group at the para position and a benzyl substituent at the ortho position relative to the phenolic hydroxyl group.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 106131-28-6
Cat. No. B14321678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-benzylphenol
CAS106131-28-6
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C=CC(=C2)N)O
InChIInChI=1S/C13H13NO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2
InChIKeyRMKRCLBDIMSFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-benzylphenol (CAS 106131-28-6) Procurement Guide: Core Properties and Structural Class


4-Amino-2-benzylphenol (CAS 106131-28-6) is a substituted phenolic aromatic amine with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol [1]. It belongs to the o-benzyl-p-aminophenol class, featuring an amino group at the para position and a benzyl substituent at the ortho position relative to the phenolic hydroxyl group. This substitution pattern distinguishes it from simpler aminophenol derivatives and implicates it in applications such as pharmaceutical intermediate synthesis and oxidative hair dye formulations .

Why 4-Amino-2-benzylphenol Cannot Be Substituted by Generic Aminophenol Analogs


The ortho-benzyl substitution on the phenol ring creates a distinct steric and electronic environment compared to common alternatives such as 4-aminophenol (CAS 123-30-8) or 4-amino-2-methylphenol (CAS 2835-95-2). This substitution affects the compound's oxidation potential, nucleophilicity, and interaction with biological targets. The benzyl group also influences lipophilicity (XLogP3-AA of 2.8 [1]) and steric bulk, which are critical parameters for cellular permeability and target engagement in medicinal chemistry applications [2]. Therefore, selecting an unsubstituted or differently substituted aminophenol as a direct replacement without experimental validation is likely to compromise reaction yields or biological activity.

4-Amino-2-benzylphenol (106131-28-6): Quantitative Performance Evidence for Informed Procurement


Potency as Protein Disulfide Isomerase (PDI) Inhibitor: Class-Level Inference from Lead Optimization Series

A series of α-aminobenzylphenol analogs, of which 4-amino-2-benzylphenol is the core scaffold, demonstrated nanomolar inhibition of protein disulfide isomerase (PDI) [1]. The lead compound AS15, a derivative of this scaffold, is reported as a covalent nanomolar inhibitor of PDI [1]. This positions the 4-amino-2-benzylphenol core as a validated fragment for covalent inhibitor design.

Medicinal Chemistry Glioblastoma Protein Disulfide Isomerase Inhibition

High-Confidence Application Scenarios for 4-Amino-2-benzylphenol Based on Available Evidence


Medicinal Chemistry: Starting Material for Protein Disulfide Isomerase (PDI) Inhibitor Development

Based on the published identification of the aminobenzylphenol scaffold as a potent PDI inhibitor class [1], 4-amino-2-benzylphenol can be procured as a starting fragment for structure-activity relationship (SAR) studies and lead optimization campaigns targeting glioblastoma or other ER-stress related cancers.

Oxidative Hair Dye Intermediate

The compound is listed as an oxidative hair dye primary intermediate in patent literature, indicating its utility as a color-forming agent in hair coloring compositions . Procurement for formulation research in cosmetic science is appropriate.

Chemical Biology Tool Compound for Unfolded Protein Response Studies

An AS15 analog, derived from the 4-amino-2-benzylphenol core, triggers the unfolded protein response in glioblastoma cells [1]. Procuring the parent compound can support the development of cell-permeable probes to study ER stress pathways.

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